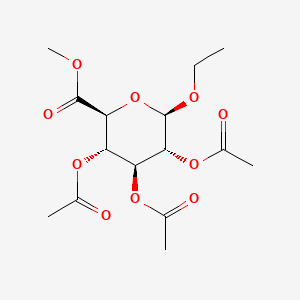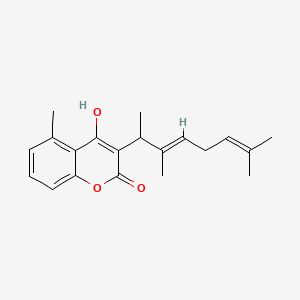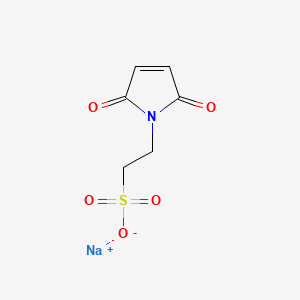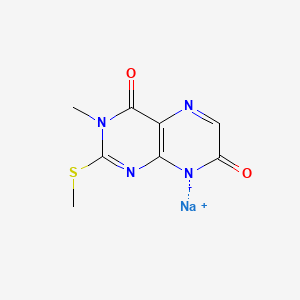
3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt (MMPDS) is an organosulfur compound used as a reagent in organic synthesis. MMPDS has been studied for its potential applications in medicinal chemistry, biochemistry, and chemical biology. This compound has been used in the synthesis of various biologically active compounds, and its mechanism of action has been studied in detail.
Applications De Recherche Scientifique
3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt has been studied for its potential applications in medicinal chemistry, biochemistry, and chemical biology. The compound has been used in the synthesis of various biologically active compounds, such as anti-cancer agents, antibiotics, and anti-inflammatory agents. It has also been used to study the mechanism of action and biochemical and physiological effects of various compounds.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt is not yet fully understood. However, the compound is thought to act as an electrophile in the presence of nucleophiles. It is believed that the compound reacts with nucleophiles to form covalent bonds, leading to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt are not yet fully understood. However, the compound has been shown to interact with various proteins, enzymes, and other biomolecules. It has also been shown to inhibit the activity of some enzymes, and it has been suggested that it may be involved in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt is a relatively safe compound to use in laboratory experiments. It is stable and non-toxic, and it is relatively easy to synthesize. However, the compound is not very soluble in water, and its solubility in organic solvents is limited. Additionally, the compound is not very stable in the presence of strong acids and bases.
Orientations Futures
The potential applications of 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt are still being explored. Further research is needed to better understand the compound’s mechanism of action and biochemical and physiological effects. Additionally, more research is needed to explore the potential of 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt as a drug delivery system. Additionally, 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt could be used as a reagent for the synthesis of other biologically active compounds. Finally, further research is needed to explore the potential of 3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt as a catalyst in organic synthesis.
Méthodes De Synthèse
3-Methyl-2-methylthio-4,7(3H,8H)-pteridinedione, Sodium Salt can be synthesized by a two-step process. First, 3-methylthio-4,7(3H,8H)-pteridinedione is reacted with dimethyl sulfoxide (DMSO) and a base (e.g., potassium carbonate) in an aqueous solution. This reaction yields a sodium salt of the desired compound. The second step involves the reaction of this salt with a base (e.g., sodium hydroxide) to yield the desired compound in its pure form.
Propriétés
IUPAC Name |
sodium;3-methyl-2-methylsulfanylpteridin-8-ide-4,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S.Na/c1-12-7(14)5-6(11-8(12)15-2)10-4(13)3-9-5;/h3H,1-2H3,(H,10,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLSMXFKXUSKRP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C([N-]C(=O)C=N2)N=C1SC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N4NaO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20849559 |
Source


|
| Record name | Sodium 3-methyl-2-(methylsulfanyl)-4,7-dioxo-3,7-dihydro-4H-pteridin-8-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199789-54-3 |
Source


|
| Record name | Sodium 3-methyl-2-(methylsulfanyl)-4,7-dioxo-3,7-dihydro-4H-pteridin-8-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20849559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

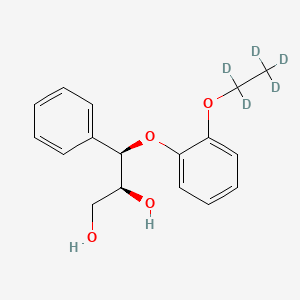
![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)




![N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoroacetamide](/img/structure/B562565.png)

